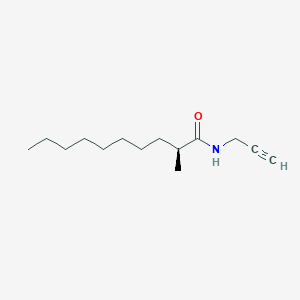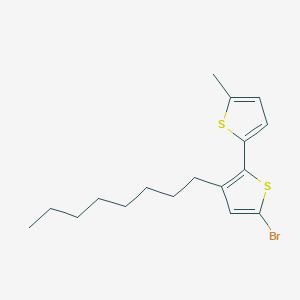![molecular formula C18H19NO3 B12524560 (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one CAS No. 800407-91-4](/img/structure/B12524560.png)
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is a compound that belongs to the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . This compound features a morpholine ring substituted with a benzyl group and a hydroxy(phenyl)methyl group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one can be achieved through several methods. One common approach involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process typically includes a sequence of coupling, cyclization, and reduction reactions . For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple, eco-friendly, cost-effective, and reproducible. These methods often involve the use of solid-phase synthesis or flow microreactor systems, which enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and benzyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an amine-associate receptor agonist . Additionally, this compound is used in drug metabolism studies and preclinical in vitro and in vivo research .
Wirkmechanismus
The mechanism of action of (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one include other morpholine derivatives such as 4-morpholin-3-one and its various substituted analogs . These compounds share a common morpholine ring structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of benzyl and hydroxy(phenyl)methyl groups. This specific substitution pattern confers distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
800407-91-4 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(2R)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17-/m1/s1 |
InChI-Schlüssel |
IIBSPZWJLYZHQR-IAGOWNOFSA-N |
Isomerische SMILES |
C1CO[C@@H](C(=O)N1CC2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Kanonische SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



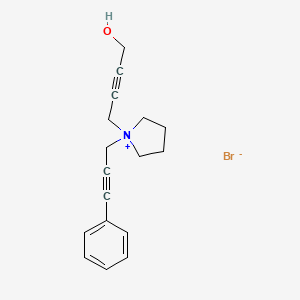
![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
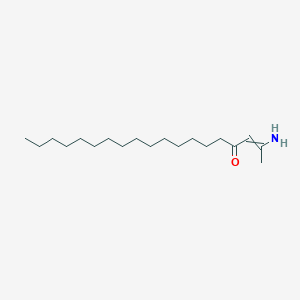

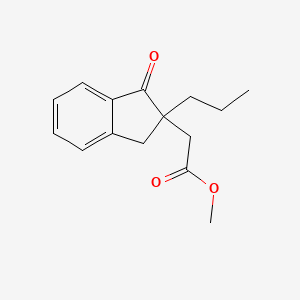
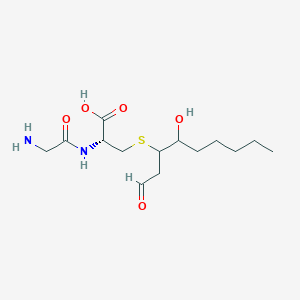
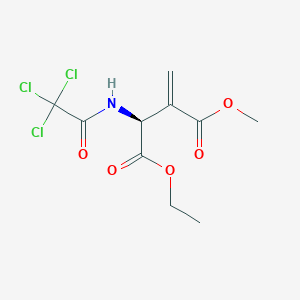
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
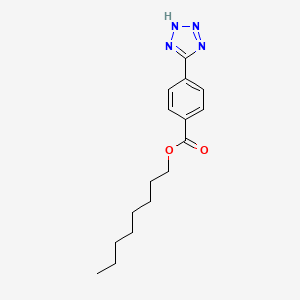
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
